molecular formula C14H18F2N2O B5236014 N-(2,4-difluorophenyl)-2-(4-methyl-1-piperidinyl)acetamide

N-(2,4-difluorophenyl)-2-(4-methyl-1-piperidinyl)acetamide

Cat. No. B5236014
M. Wt: 268.30 g/mol
InChI Key: YWZSWOVKFOFYNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of N-substituted acetamide derivatives, including structures similar to N-(2,4-difluorophenyl)-2-(4-methyl-1-piperidinyl)acetamide, involves multi-step chemical processes. For example, a series of N-aryl/aralkyl substituted-2"[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives was synthesized starting from the reaction of benzenesulfonyl chloride with 1-aminopiperidine, followed by the substitution at the nitrogen atom with different electrophiles to yield a new series of N-substituted derivatives (Khalid et al., 2014).

Molecular Structure Analysis

Research on compounds structurally related to N-(2,4-difluorophenyl)-2-(4-methyl-1-piperidinyl)acetamide provides insight into their molecular configuration. For instance, the structure of 2-(3,4-dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted-ethyl]-acetamides was analyzed, showing the importance of conformational analysis in developing potent opioid kappa agonists (Costello et al., 1991).

Chemical Reactions and Properties

The compound N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide showcases the type of chemical reactions and properties that might be expected from N-(2,4-difluorophenyl)-2-(4-methyl-1-piperidinyl)acetamide derivatives. Its synthesis via the reaction of specific precursor compounds underlines the reactivity of the piperidine moiety and the potential for creating a diverse range of biologically active molecules (Ismailova et al., 2014).

Physical Properties Analysis

The physical properties of related acetamide compounds provide a foundation for understanding those of N-(2,4-difluorophenyl)-2-(4-methyl-1-piperidinyl)acetamide. For example, the synthesis and characterization of various N-substituted acetamide derivatives highlight the influence of different substituents on melting points, solubility, and other physical characteristics essential for biological activity and formulation (Iqbal et al., 2017).

properties

IUPAC Name

N-(2,4-difluorophenyl)-2-(4-methylpiperidin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F2N2O/c1-10-4-6-18(7-5-10)9-14(19)17-13-3-2-11(15)8-12(13)16/h2-3,8,10H,4-7,9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWZSWOVKFOFYNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-difluorophenyl)-2-(4-methylpiperidin-1-yl)acetamide

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